ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Overview
Description
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the formula C₁₁H₁₂ClNO₃ . It has a molecular weight of 241.050570924 daltons . It is a solid substance .
Molecular Structure Analysis
The compound’s structure can be represented by the canonical SMILES stringCCOC(=O)C1CNc2cc(Cl)ccc2O1
. This indicates that the molecule contains an ethyl ester group (CCOC=O), a benzoxazine ring (C1CNc2cc(Cl)ccc2O1), and a chlorine atom attached to the benzene ring . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 84 - 85 degrees Celsius . The compound’s 1H NMR and 13C NMR spectra have been reported , which provide detailed information about its atomic-level structure.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates were synthesized and then transformed into ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates using sodium hydride in dioxane. The structure of the products was confirmed through X-ray analysis and NMR spectroscopy (Štefanić et al., 2001).
Chemical Reactivity Studies : Research on ethyl 3,4‐dihydro‐2H‐1,4‐benzoxazine‐3‐carboxylate derivatives showed their synthesis from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, providing insights into the chemical reactivity of these compounds (Mayer et al., 2001).
Advanced Synthesis Methods : A study described a four-step synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate, further expanding the methodologies for synthesizing similar compounds (Bartsch, 1987).
Applications in Medicinal Chemistry and Drug Development
Anticancer Research : A research highlighted the synthesis of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates and their evaluation against cancer cell lines. This showcases the potential application of these compounds in anticancer drug development (Lin et al., 2016).
Antiarrhythmic Effects : Another study synthesized 6-hydroxy-5,7,8-trimethyl-benzopyran derivatives and 5,7,8-trimethyl-1,4-benzoxazine analogues to evaluate their effectiveness against arrhythmias associated with ischemia-reperfusion injury, indicating their potential in developing antiarrhythmic medications (Koini et al., 2009).
Novel Synthetic Pathways and Derivatives
Unique Synthetic Approaches : Research on the facile domino access to alkyl 3-substituted-2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates revealed innovative synthetic pathways, broadening the scope of derivatives that can be produced from similar compounds (Zhang et al., 2013).
Photoreaction Studies : A unique photoreaction study of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol led to the discovery of four β-lactam compounds, indicating the potential of photochemical methods in creating new derivatives (Marubayashi et al., 1992).
Brine Shrimp Lethality Test and Biological Activity
- Toxicity Studies : A research study synthesized 1,3-benzoxazine and aminomethyl compounds from eugenol and evaluated their biological activity using the brine shrimp lethality test. This highlights the toxicological aspects and potential bioactivity of benzoxazine derivatives (Rudyanto et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3.ClH/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10;/h3-5,10,13H,2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYXCBSDUZCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-90-1 | |
Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 6-chloro-3,4-dihydro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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